2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione
Description
2-{1-[4-(Furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a hybrid heterocyclic compound featuring an indene-1,3-dione core conjugated with a piperazine ring substituted by a furan-2-carbonyl group via an ethylidene linkage. The furan-2-carbonyl moiety introduces aromatic and electron-rich characteristics, which may influence solubility, binding affinity, and metabolic stability .
Properties
IUPAC Name |
2-[1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene]indene-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O4/c1-13(17-18(23)14-5-2-3-6-15(14)19(17)24)21-8-10-22(11-9-21)20(25)16-7-4-12-26-16/h2-7,12H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSJNAOKHXGHDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione typically involves multiple steps. One common approach is the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . The reaction conditions often require the presence of a base, such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), and the use of protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the development of efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Scientific Research Applications
2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents.
Mechanism of Action
The mechanism of action of 2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
- 2-({[2-(Piperazin-1-yl)ethyl]amino}methylidene)-1H-indene-1,3(2H)-dione (): Shares the indene-dione core and piperazine-ethylidene linkage but lacks the furan-2-carbonyl group. The absence of the furan substituent reduces aromaticity and may decrease lipophilicity compared to the target compound.
- 2-(1-(4-(2-Hydroxyethyl)piperazin-1-yl)ethylidene)-1H-indene-1,3(2H)-dione (): Substitutes the furan-2-carbonyl group with a hydroxyethyl chain.
- 2-(((4-(1,2,4-Triazolyl)phenyl)amino)ethylidene)indane-1,3-dione (): Replaces the furan-2-carbonyl-piperazine moiety with a triazole-phenylamine group. The triazole ring introduces hydrogen-bonding capability, which could enhance target binding specificity but alter pharmacokinetic profiles .
Functional Group Analogues
- 2-Chloro-1-[4-(furan-2-carbonyl)-piperazin-1-yl]-ethenone (): Features a chloro substituent instead of the indene-dione core.
- 2-[1-[[4-(1H-1,2,4-Triazol-1-yl)phenyl]amino]ethylidene]-2,3-dihydro-1H-indene-1,3-dione (): Incorporates a triazole-phenylamino group instead of furan-piperazine. Demonstrates how nitrogen-rich heterocycles can modulate electronic properties and bioactivity .
Comparative Physicochemical Data
*Estimated based on analogous reactions in .
Research Findings and Implications
- Spectroscopic Characterization : The target compound and its analogues are typically validated via ¹H/¹³C NMR, HRMS, and IR spectroscopy, as seen in and .
- Biological Relevance : The furan-2-carbonyl group may confer bioactivity akin to related indene-dione derivatives, which have been studied for antimicrobial and enzyme-inhibitory properties .
Biological Activity
The compound 2-{1-[4-(furan-2-carbonyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione is a synthetic derivative of indane-1,3-dione, which has garnered attention for its diverse biological activities. This article delves into the biological properties of this compound, backed by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 286.33 g/mol. The structure features a piperazine ring and a furan-2-carbonyl moiety, which are critical for its biological activity.
Antitumor Activity
Research indicates that derivatives of indane-1,3-dione exhibit significant antitumor properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Case Study : A study by Sahu et al. (2013) demonstrated that indanone derivatives exhibited cytotoxic effects on various cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. The presence of the furan moiety enhances its ability to disrupt microbial cell walls.
- Research Findings : A comparative study highlighted that indane derivatives possess activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve interference with bacterial protein synthesis .
Anti-inflammatory Effects
Indanone derivatives have been reported to exhibit anti-inflammatory properties. The inhibition of pro-inflammatory cytokines is a key mechanism through which these compounds exert their effects.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets:
- Tyrosine Kinase Inhibition : Similar compounds have been shown to inhibit tyrosine kinases, which play a crucial role in cancer cell signaling pathways.
- Cyclin-dependent Kinases (CDKs) : The inhibition of CDKs by indanone derivatives can lead to cell cycle arrest in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : These compounds may modulate oxidative stress within cells, contributing to their cytotoxic effects on cancerous cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
